N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a benzodioxine carboxamide backbone linked to a benzothiazole-substituted phenyl group. The benzothiazole moiety is a common pharmacophore in medicinal chemistry due to its role in enhancing binding affinity to biological targets, particularly enzymes and receptors involved in oxidative stress and inflammation pathways . The benzodioxine core contributes to metabolic stability and solubility, making the compound suitable for preclinical studies.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-21(19-13-26-17-6-2-3-7-18(17)27-19)23-15-11-9-14(10-12-15)22-24-16-5-1-4-8-20(16)28-22/h1-12,19H,13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDDFEIZJXDPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Microwave Irradiation: This technique has shown to reduce reaction times significantly while increasing yields.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include the use of recyclable catalysts and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, exhibit potent antimicrobial properties. Specifically, studies have shown that these compounds can inhibit the enzyme DprE1 in Mycobacterium tuberculosis, which is crucial for the bacterium's survival. The inhibition disrupts the synthesis of arabinogalactan, a vital component of the mycobacterial cell wall, leading to potential therapeutic applications against tuberculosis.
Cancer Research
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. This makes it a candidate for further development in cancer therapeutics .
Chemical Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex compounds with tailored properties. This versatility is particularly valuable in drug discovery and materials science .
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from benzothiazole derivatives. Common methods include acetylation reactions and microwave-assisted synthesis techniques that enhance yield and reduce reaction times. These synthetic strategies are crucial for scaling up production for research and industrial applications.
Materials Science
Development of New Materials
Due to its unique chemical properties, this compound is being explored for use in developing new materials. Its potential applications include organic light-emitting diodes (OLEDs) and other electronic materials where stability and efficiency are critical .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Structural and Functional Comparisons
Benzothiazole vs. Benzoxazole/Other Heterocycles: The target compound’s benzothiazole group (vs. Benzothiazoles are associated with kinase and phosphatase inhibition, as seen in AS601245 (JNK inhibitor) . In contrast, sulfonamide derivatives (e.g., ) prioritize solubility and membrane permeability via polar sulfamoyl groups .
Benzodioxine Core Modifications :
- The benzodioxine carboxamide scaffold is shared across multiple analogs. Modifications at the phenyl ring (e.g., pyrazolyl in vs. thienyl in ) dictate target selectivity. For example, the pyrazolyl derivative demonstrates intraocular pressure-lowering effects, likely via prostaglandin receptor modulation .
Biological Activity: Enzyme Inhibition: AS601245 and SKF 525A inhibit JNK and CYP2J2, respectively, highlighting the scaffold’s versatility in targeting diverse enzymes . Therapeutic Potential: The pyrazolyl-benzodioxine derivative () shows dual action in glaucoma treatment (neuroprotection + intraocular pressure reduction), suggesting the target compound may share similar mechanistic pathways .
Physicochemical Properties :
- Molecular weights range from ~335–627 g/mol, with higher weights (e.g., CEP-1347) correlating with reduced bioavailability. The target compound’s moderate weight (~395 g/mol) suggests favorable pharmacokinetics.
Research Findings and Gaps
- Structural Insights : X-ray crystallography (using SHELX refinements ) of analogs reveals that the benzothiazole moiety adopts planar conformations ideal for hydrophobic binding pockets .
- Contradictions : While benzothiazole derivatives like AS601245 show anti-inflammatory effects, sulfonamide analogs () may prioritize metabolic stability over potency .
- Unanswered Questions : Direct data on the target compound’s solubility, toxicity, and specific biological targets are absent in the evidence. Further studies using SHELX-based crystallography or enzymatic assays are needed .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a benzodioxine ring system , which contributes to its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of benzothiazole and benzodioxane exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 3.58 to 15.36 μM against three cancer cell lines, indicating promising anticancer potential .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4a | 15.36 | MCF-7 |
| 4f | 0.194 | BRAF |
| 4r | 0.677 | VEGFR-2 |
The compound's ability to induce apoptosis in cancer cells was also noted, with a significant increase in apoptotic cells observed in treated groups compared to controls .
Antibacterial and Antifungal Activity
The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies demonstrated efficacy against various strains of bacteria and fungi. For example, it showed comparable or superior activity against Staphylococcus aureus , Escherichia coli , and Candida albicans when compared to standard antibiotics like norfloxacin and fluconazole .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Comparable to norfloxacin |
| Escherichia coli | Superior to chloramphenicol |
| Candida albicans | Comparable to fluconazole |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
1. Kinase Inhibition:
The compound has been shown to inhibit key kinases involved in cancer progression, including BRAF and VEGFR-2. This inhibition disrupts signaling pathways that promote cell proliferation and survival .
2. Induction of Apoptosis:
It triggers programmed cell death through mechanisms involving mitochondrial pathways and caspase activation, leading to increased apoptosis rates in cancer cells .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Anticancer Efficacy
A recent study synthesized a series of benzothiazole derivatives that exhibited significant anticancer activity with IC50 values indicating potent effects on tumor cells. The study highlighted the structural importance of the benzothiazole moiety for enhancing anticancer efficacy .
Study 2: Antimicrobial Properties
Another investigation focused on evaluating the antimicrobial properties of derivatives containing the benzodioxane structure. Results indicated that these compounds were effective against several pathogenic strains, suggesting their potential use as therapeutic agents in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
